Product packaging for Moxonidine-13C,d3(Cat. No.:)

Moxonidine-13C,d3

Cat. No.: B1159171
M. Wt: 245.69
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Isotopic Labeling in Chemical and Biological Systems

Isotopic labeling is a technique that involves the substitution of specific atoms in a molecule with their heavier, non-radioactive isotopes. creative-proteomics.com This subtle change in mass does not significantly alter the chemical properties of the molecule, allowing it to behave almost identically to its unlabeled counterpart within a biological system. simsonpharma.com However, this mass difference can be detected by sensitive analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. acs.org

This ability to differentiate between the labeled and unlabeled compound is the cornerstone of its utility. Researchers can introduce the labeled compound into a biological system and then use MS or NMR to identify and quantify the parent drug and its metabolites. nih.govacs.org This provides a clear picture of how the drug is processed in the body, which is critical for drug development and understanding potential toxicities. simsonpharma.comacs.org The use of stable isotopes is considered a safe and effective method for these studies, even allowing for use in pediatric populations in some cases. datamintelligence.com

Overview of Moxonidine (B1115) as a Parent Compound for Isotopic Labeling

Moxonidine is a centrally acting antihypertensive agent used for the treatment of mild to moderate essential hypertension. drugbank.comwikipedia.org Its unique mechanism of action and metabolic profile make it an interesting candidate for isotopic labeling.

Unlabeled moxonidine is a second-generation centrally acting antihypertensive drug. drugbank.comnih.gov Its chemical structure features a pyrimidine (B1678525) ring and an imidazoline (B1206853) ring. nih.gov Moxonidine primarily acts as a selective agonist for imidazoline I1 receptors in the brainstem. wikipedia.org This action leads to a reduction in sympathetic nervous system activity, resulting in a decrease in blood pressure. wikipedia.orgnih.gov Compared to older antihypertensive drugs, moxonidine has a higher affinity for imidazoline I1 receptors than for α2-adrenergic receptors, which may contribute to a better side-effect profile. wikipedia.org

The primary reason for creating isotopically labeled versions of drugs like moxonidine is for their use as internal standards in quantitative bioanalytical assays. simsonpharma.com The use of a stable isotope-labeled version of the analyte, in this case, Moxonidine-13C,d3, allows for more accurate and precise quantification of the unlabeled drug in biological samples.

Deuterium (B1214612) (d3) substitution involves replacing three hydrogen atoms with their heavier isotope, deuterium. silantes.com This can sometimes be used to slow down the rate of metabolism at a specific site in the molecule, a phenomenon known as the kinetic isotope effect. symeres.comnih.gov By strategically placing deuterium atoms, researchers can investigate the metabolic pathways of a drug. symeres.com Carbon-13 (¹³C) labeling involves replacing a carbon atom with its heavier, stable isotope. This provides another point of mass differentiation for analytical purposes. symeres.com The combination of both deuterium and carbon-13 labeling in this compound creates a molecule with a distinct mass that is easily distinguishable from the parent compound and its natural metabolites, making it an ideal internal standard for pharmacokinetic studies. nih.gov

Definitional Aspects of this compound

This compound is a specifically synthesized version of moxonidine that has been modified to include stable isotopes of carbon and hydrogen.

The chemical name for this compound is 4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-(methoxy-13C-d3)-2-methylpyrimidin-5-amine. synzeal.com The "-13C,d3" designation indicates the presence and type of isotopic labeling. Specifically, it signifies that one carbon atom has been replaced with a carbon-13 isotope and three hydrogen atoms have been replaced with deuterium isotopes. synzeal.comlgcstandards.com

The molecular formula for this compound is C₈¹³CH₉D₃ClN₅O. lgcstandards.comcymitquimica.compharmaffiliates.com The isotopic substitutions are located on the methoxy (B1213986) group attached to the pyrimidine ring. synzeal.com The carbon atom of the methoxy group is a ¹³C isotope, and the three hydrogen atoms of the methyl group are deuterium atoms. synzeal.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C₈¹³CH₉D₃ClN₅O lgcstandards.comcymitquimica.compharmaffiliates.comscbt.com
Molecular Weight 245.69 g/mol lgcstandards.comcymitquimica.compharmaffiliates.comscbt.com
Unlabeled CAS Number 75438-57-2 lgcstandards.comscbt.com
Purity >95% (HPLC) lgcstandards.com
Appearance Neat lgcstandards.comcymitquimica.com

Properties

Molecular Formula

C₈¹³CH₉D₃ClN₅O

Molecular Weight

245.69

Synonyms

4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methyl-5-pyrimidinamine-13C,d3;  2-(6-Chloro-4-methoxy-2-methylpyrimidin-5-ylamino)-2-imidazoline-13C,d3;  Lomox-13C,d3;  Moxon-13C,d3;  Norcynt-13C,d3;  Normoxocin-13C,d3;  Nucynt-13C,d3;  Physiotens-13

Origin of Product

United States

Synthetic Methodologies for Moxonidine 13c,d3

Strategies for Carbon-13 Incorporation

The primary strategy for incorporating carbon-13 into the moxonidine (B1115) structure focuses on the introduction of a labeled methoxy (B1213986) group. This is typically achieved in the final steps of the synthesis to maximize efficiency and minimize the loss of the expensive isotopic label.

Precursor Synthesis with Enriched 13C

The key isotopically enriched precursor for the synthesis of Moxonidine-13C,d3 is [¹³C,d₃]-methanol. clearsynth.com This commercially available reagent contains a carbon-13 atom and three deuterium (B1214612) atoms in the methyl group. The synthesis of this precursor itself is a specialized process, but its availability is critical for the subsequent labeling of moxonidine.

The synthesis of the main, unlabeled moxonidine backbone generally follows established routes. google.comgoogle.com A common pathway involves the reaction of 4,6-dichloro-2-methyl-5-aminopyrimidine with a 2-aminoimidazoline (B100083) derivative. guidechem.com This produces an intermediate, such as 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine, which is then ready for the introduction of the labeled methoxy group. google.com

Regioselective 13C Introduction

The regioselective introduction of the ¹³C-labeled methoxy group occurs via a nucleophilic aromatic substitution reaction. In the precursor molecule, 4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine, the two chlorine atoms on the pyrimidine (B1678525) ring are susceptible to substitution by nucleophiles.

The reaction is carried out using a methoxide (B1231860) source prepared from [¹³C,d₃]-methanol. By carefully controlling the reaction conditions, one of the chlorine atoms can be selectively replaced by the [¹³C,d₃]-methoxy group. This reaction is typically performed in the presence of a base, such as sodium, to generate the sodium [¹³C,d₃]-methoxide in situ. The reaction selectively yields 4-chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-(methoxy-¹³C,d₃)-2-methylpyrimidin-5-amine. nih.gov

Deuterium Labeling Techniques

The incorporation of deuterium into the methoxy group of moxonidine is achieved concurrently with the carbon-13 labeling by using a pre-labeled precursor.

Methods for Selective Deuteration (e.g., methoxy-d3)

The selective deuteration of the methoxy group is accomplished by using [¹³C,d₃]-methanol as the starting material for the methoxy group introduction. This method ensures that all three hydrogen positions on the methyl group of the methoxy moiety are replaced with deuterium atoms. This approach is highly efficient and provides a high level of isotopic enrichment. The stability of the C-D bond compared to the C-H bond also helps to prevent in-source fragmentation during mass spectrometric analysis.

Deuterium Exchange Reactions in Synthesis

While direct deuterium exchange reactions on the final moxonidine molecule are not the primary method for labeling the methoxy group, such techniques are used in organic synthesis to introduce deuterium at various positions. musechem.com However, for this compound, the use of a fully labeled precursor ([¹³C,d₃]-methanol) is the more direct and controlled method, avoiding potential side reactions or incomplete labeling that could occur with exchange reactions on the complex moxonidine molecule.

Multi-Isotopic Labeling Approaches (13C and d3)

The synthesis of this compound is a prime example of a multi-isotopic labeling approach where both carbon-13 and deuterium are incorporated into the same functional group. This is achieved through a single synthetic step using a dual-labeled precursor. The use of sodium [¹³C,d₃]-methoxide, generated from [¹³C,d₃]-methanol, allows for the simultaneous and regioselective introduction of both the ¹³C and d₃ labels onto the pyrimidine ring of the moxonidine precursor. This elegant strategy simplifies the synthetic process and ensures the precise placement of the isotopic labels.

Data Tables

Table 1: Properties of Moxonidine and its Isotopologue

PropertyMoxonidineThis compound
Chemical Formula C₉H₁₂ClN₅OC₈¹³CH₉D₃ClN₅O
Molecular Weight 241.68 g/mol 245.69 g/mol
Isotopic Labels None¹³C, ³H (Deuterium)
Location of Labels N/AMethoxy Group (-O¹³CD₃)

Table 2: Key Synthetic Intermediates

Compound NameStructureRole in Synthesis
4,6-dichloro-2-methyl-5-aminopyrimidine C₅H₅Cl₂N₃Core pyrimidine precursor
2-Aminoimidazoline C₃H₇N₃Imidazoline (B1206853) ring precursor
4,6-dichloro-2-methyl-5-(1-acetyl-2-imidazolin-2-yl)-aminopyrimidine C₁₀H₁₀Cl₂N₅OIntermediate for methoxylation
[¹³C,d₃]-Methanol ¹³CD₃OHSource of isotopic labels

Purification and Isolation of this compound

Following the synthesis, the crude this compound must be purified to remove unreacted starting materials, byproducts, and any residual solvents. The purification process is critical to ensure the high chemical and isotopic purity of the final product. Common techniques employed for the purification of moxonidine and its analogs include crystallization and preparative chromatography. google.comgoogle.commdpi.com

Crystallization: This is a widely used method for purifying solid organic compounds. esisresearch.org The crude this compound can be dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly. google.com As the solution cools, the solubility of the compound decreases, leading to the formation of crystals. Impurities, being present in smaller quantities, tend to remain in the solution. Solvents such as dimethyl sulfoxide (B87167) (DMSO) and various alcohols have been used for the crystallization of moxonidine. google.comgoogle.com The process may be repeated (recrystallization) to achieve higher purity. esisresearch.org

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity or for separating closely related impurities, preparative HPLC is a powerful technique. nih.gov The crude product is dissolved in a suitable solvent and injected into a chromatography column packed with a stationary phase. A mobile phase is then pumped through the column, and the components of the mixture are separated based on their differential interactions with the stationary and mobile phases. Fractions containing the purified this compound are collected, and the solvent is subsequently removed.

The isolation of the purified compound typically involves filtration to collect the crystals after crystallization, followed by drying under vacuum to remove any remaining solvent. google.com

Assessment of Isotopic Purity and Enrichment

After purification, it is essential to assess the isotopic purity and enrichment of this compound. This involves confirming that the isotopic labels are in the correct position and determining the percentage of molecules that contain the desired isotopes. The primary analytical techniques for this assessment are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometric Techniques for Isotopic Purity Confirmation

Mass spectrometry (MS) is a fundamental tool for determining the isotopic enrichment of a labeled compound by measuring the mass-to-charge ratio (m/z) of its ions. nih.gov High-resolution mass spectrometry (HR-MS) and tandem mass spectrometry (MS/MS) are particularly valuable.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method for analyzing moxonidine and would be applied to its labeled analog. jchr.org The analysis involves comparing the mass spectrum of the labeled compound with that of an unlabeled moxonidine standard.

For this compound, the molecular weight is expected to be approximately 245.69 g/mol , which is higher than that of unlabeled moxonidine (approx. 241.68 g/mol ) due to the presence of one ¹³C atom and three deuterium atoms. scbt.comnih.gov In mass spectrometry, the molecular ion peak for this compound would appear at a higher m/z value compared to the unlabeled compound.

The isotopic enrichment can be calculated by comparing the intensities of the mass peaks corresponding to the labeled and unlabeled molecules in the mass spectrum. github.comsigmaaldrich.com

Below is a table with hypothetical mass spectrometry data for Moxonidine and its labeled analog.

CompoundExpected [M+H]⁺ (m/z)Key Fragment Ions (m/z)
Moxonidine242.08206.1, 199.1
This compound246.10210.1, 203.1

Data is inferred based on published mass spectra of unlabeled moxonidine. jchr.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Labeling Position and Enrichment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the molecular structure and is crucial for confirming the exact position of the isotopic labels. nih.govsigmaaldrich.com Both ¹H NMR and ¹³C NMR are employed for this purpose.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, the signal corresponding to the protons of the methoxy group (-OCH₃) would be absent or significantly reduced in intensity. This is because the three hydrogen atoms have been replaced by deuterium atoms, which are not detected in ¹H NMR under standard conditions. The disappearance of this characteristic singlet confirms the successful deuteration at the intended position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides definitive evidence for the position of the ¹³C label. In the spectrum of this compound, the signal for the carbon of the methoxy group will be significantly enhanced due to the ¹³C enrichment. Furthermore, this carbon signal may exhibit coupling to the attached deuterium atoms, resulting in a characteristic multiplet pattern, which further confirms the labeling. The chemical shifts of the other carbon atoms in the molecule should remain largely unchanged compared to the unlabeled standard.

The following table presents expected NMR spectral data for this compound in comparison to unlabeled Moxonidine.

NucleusUnlabeled Moxonidine (Expected Chemical Shift, δ ppm)This compound (Expected Observations)
¹H~3.9 (s, 3H, -OCH₃)Signal at ~3.9 ppm is absent or greatly diminished.
¹³C~55 (-OCH₃)Signal at ~55 ppm is significantly enhanced and may appear as a multiplet due to ¹³C-²H coupling.

Expected chemical shifts are based on general values for similar functional groups and may vary depending on the solvent and other experimental conditions.

Advanced Analytical and Bioanalytical Methodologies Utilizing Moxonidine 13c,d3

Role of Moxonidine-13C,d3 as an Internal Standard in Quantitative Analysis

This compound is the preferred internal standard for the quantitative analysis of moxonidine (B1115). synzeal.com An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties during sample preparation and analysis, but is distinguishable by the detector. scispace.com this compound, which contains one carbon-13 atom and three deuterium (B1214612) atoms in the methoxy (B1213986) group, fulfills these criteria perfectly. synzeal.com Its molecular weight is increased by four mass units compared to the parent compound, allowing a mass spectrometer to differentiate it from the unlabeled moxonidine while ensuring it behaves almost identically during extraction and chromatographic separation. scbt.com This minimizes analytical variability and improves data quality. musechem.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique regarded as a primary ratio method of the highest metrological standing. nih.govwikipedia.org The fundamental principle involves adding a known amount of an isotopically labeled compound, such as this compound, to a sample containing the unlabeled analyte (moxonidine). wikipedia.org This mixture is then thoroughly homogenized before being processed and analyzed by a mass spectrometer.

The mass spectrometer measures the ratio of the signal intensity from the naturally occurring analyte to that of the "spiked" isotopic standard. researchgate.net Because the labeled standard is chemically identical to the analyte, any sample loss or degradation during extraction, purification, or injection will affect both the labeled and unlabeled compounds equally. nih.gov Consequently, the ratio of the two remains constant. By knowing the initial amount of the added internal standard and the measured isotopic ratio, the original concentration of the analyte in the sample can be calculated with exceptional accuracy and precision. researchgate.net This method can reduce the uncertainty of measurement results significantly, often to within 1-5%. wikipedia.org

The use of stable isotope-labeled internal standards (SIL-IS) like this compound is particularly advantageous when analyzing samples in complex biological matrices such as blood, plasma, or urine. musechem.comcrimsonpublishers.com These matrices contain numerous endogenous components that can interfere with the analysis, a phenomenon known as the "matrix effect."

SIL-IS are considered the gold standard because they effectively compensate for these challenges. scispace.comnih.gov Since the SIL-IS and the analyte have virtually identical physicochemical properties, they experience the same degree of ion suppression or enhancement during ionization in the mass spectrometer source. nih.gov They also exhibit identical recovery rates during sample extraction procedures. nih.gov This ensures that variations introduced during sample workup are nullified, leading to more accurate, precise, and reproducible results compared to using structural analogue internal standards. scispace.comcrimsonpublishers.com

Table 1: Advantages of this compound as an Internal Standard

AdvantageDescription
Correction for Matrix Effects Compensates for signal suppression or enhancement caused by interfering components in biological samples (e.g., plasma, urine). nih.govcrimsonpublishers.com
Correction for Sample Loss Accounts for loss of analyte during sample preparation, extraction, and handling, as the standard is lost at the same rate. nih.govnih.gov
Improved Accuracy & Precision Leads to significantly higher accuracy and precision in quantitative results by correcting for procedural and instrumental variability. scispace.comcrimsonpublishers.com
Enhanced Specificity Co-elution with the analyte helps confirm its identity, and its distinct mass allows for unambiguous detection. nih.gov
Increased Robustness Method performance is more consistent and reproducible across different sample batches and analytical conditions. musechem.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for quantifying low concentrations of drugs and metabolites in biological fluids. The combination of the separation power of liquid chromatography with the sensitivity and selectivity of tandem mass spectrometry makes it ideal for bioanalytical studies involving moxonidine.

Several highly sensitive and selective LC-MS/MS methods have been developed for the quantification of moxonidine in human plasma. nih.govrjptonline.orgdoi.org These methods are essential for pharmacokinetic studies, which require accurate measurement of drug concentrations over time. The methods typically employ reversed-phase chromatography for separation and electrospray ionization (ESI) in the positive ion mode for detection, as this provides excellent sensitivity for moxonidine. nih.govrjptonline.org By using techniques like selected-ion monitoring (SIM) or multiple reaction monitoring (MRM), researchers can achieve very low limits of quantification (LOQ), often in the low pg/mL to ng/mL range, allowing for the accurate characterization of the drug's concentration profile in the body. nih.govrjptonline.orgdoi.org For instance, one validated method reported a linearity range of 0.01976–9.88 ng/mL in human plasma. doi.org Another achieved a linear range from 5.004 to 10345.023 pg/mL. rjptonline.org

Table 2: Examples of Published LC-MS/MS Method Parameters for Moxonidine Analysis

ParameterMethod 1 nih.govdoi.orgMethod 2 rjptonline.org
Chromatographic Column Lichrospher ODS (5 µm, 250 mm x 4.6 mm)Hypurity C8 (100 x 4.6 mm)
Mobile Phase 10 mmol/L Ammonium acetate (B1210297) buffer-methanol (20:80 v/v)Acetonitrile: 10 mmol Ammonium Acetate (85:15 v/v)
Flow Rate 1.0 mL/minNot Specified
Internal Standard Clonidine-HCl (Analogue)Clonidine (Analogue)
Ionization Mode ESI PositiveESI Positive
Lower Limit of Quantification (LOQ) 0.01976 ng/mL5.004 pg/mL

In LC-MS/MS analysis using a stable isotope-labeled internal standard, the primary goal of chromatography is not necessarily to achieve baseline separation between the labeled (this compound) and unlabeled (moxonidine) species. Due to their nearly identical chemical structures, they typically have very similar, if not identical, retention times and will co-elute from the chromatographic column. scispace.com

The critical function of the chromatographic step is to separate the analyte and its internal standard from other endogenous components of the matrix that could cause interference or ion suppression. nih.gov By optimizing parameters such as the column type (e.g., C8 or C18), mobile phase composition (acetonitrile or methanol (B129727) content, buffer pH), and flow rate, a sharp, symmetrical peak for the co-eluting compounds can be achieved, free from interfering peaks. researchgate.netresearchgate.net The mass spectrometer provides the required specificity to distinguish between the analyte and the internal standard based on their mass-to-charge ratio difference. nih.gov

Tandem mass spectrometry (MS/MS) provides structural information and enhances selectivity by monitoring specific fragmentation reactions. In a typical LC-MS/MS experiment for moxonidine, the instrument first selects the protonated molecular ion (the precursor ion). For unlabeled moxonidine, this ion is [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 242.1. nih.govrjptonline.org This precursor ion is then fragmented, and specific product ions are monitored. Common product ions for moxonidine include fragments at m/z 206.1 and 199.1. rjptonline.org

For this compound, the precursor ion is shifted to a higher mass. Given the addition of one ¹³C and three deuterium atoms, the mass increases by approximately 4 Da. Therefore, the protonated precursor ion for this compound is observed at m/z ~246. synzeal.comscbt.comcymitquimica.com The fragmentation pathway of the labeled standard will be analogous to the unlabeled compound. The stability of the labels on the methoxy group means that fragments retaining this group will show a corresponding mass shift, while fragments formed by the loss of this group will appear at the same m/z as those from the unlabeled compound. This predictable fragmentation behavior is crucial for setting up the MRM transitions for both the analyte and the internal standard to ensure unambiguous detection and quantification. kobv.de

Table 3: Representative Mass Spectrometric Transitions for Moxonidine and this compound

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
Moxonidine 242.1206.1, 199.1 rjptonline.org
This compound ~246Predicted shifts based on fragmentation pathway

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com For a compound like moxonidine, which is not inherently volatile, GC-MS analysis necessitates specific sample preparation steps, including derivatization, to enable its transition into the gas phase for analysis. nih.gov

Derivatization Strategies for GC-MS Analysis

Derivatization is a cornerstone of GC-MS analysis for many pharmaceutical compounds, as it converts non-volatile analytes into species that are thermally stable and sufficiently volatile for chromatographic separation. mdpi.comnih.gov In the case of moxonidine analysis, a validated GC-MS method involves the creation of a specific derivative to achieve high sensitivity. nih.gov

One documented strategy is the formation of the ditrifluoromethyl benzamide (B126) derivative of moxonidine. nih.govresearchgate.net This process enhances the molecule's volatility and improves its chromatographic properties. The derivatization reaction, often performed with agents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N-Methylbis-trifluoroacetamide (MBTFA), is a critical step that must be optimized for efficiency and reproducibility. mdpi.comshimadzu.eu The use of this compound as an internal standard is crucial here; it undergoes the same derivatization process as the unlabeled moxonidine, compensating for any variability or incompleteness in the reaction, thereby ensuring accurate quantification.

For extremely sensitive applications, such as detecting moxonidine in plasma, Negative Ion Chemical Ionization (NICI) can be employed in the mass spectrometer. nih.gov In this mode, the M- fragment of the ditrifluoromethyl benzamide derivative of moxonidine (m/z 721) is monitored, providing a specific and sensitive detection method. nih.govresearchgate.net

Quantitative Analysis in Volatile Samples

While moxonidine is typically assayed in biological matrices like plasma rather than inherently volatile samples, the principles of quantitative GC-MS analysis for volatile compounds are directly applicable once the analyte is prepared. nih.govnih.gov The core of the technique involves separating the derivatized analyte on a GC column and detecting it with a mass spectrometer, often operating in Selected Ion Monitoring (SIM) mode for enhanced specificity and sensitivity. univ-lyon1.frmdpi.com

In a typical workflow, a known quantity of this compound is added to the sample at the beginning of the preparation process. Both the analyte (moxonidine) and the internal standard (this compound) are extracted, derivatized, and injected into the GC-MS system. The mass spectrometer is set to monitor specific ions corresponding to both the derivatized moxonidine and its isotopically labeled counterpart. For instance, while the moxonidine derivative is monitored at m/z 721, the internal standard would be monitored at a slightly higher mass, reflecting the presence of the heavy isotopes. nih.govresearchgate.net

The ratio of the peak area of the analyte to the peak area of the internal standard is then used to calculate the concentration of moxonidine in the original sample by referencing a calibration curve. This ratiometric approach corrects for potential sample loss during preparation and for variations in injection volume, making it a robust method for quantitative analysis. science.gov This methodology allows for the reliable detection of moxonidine at very low concentrations, with detection limits reported as low as 40 pg/mL in plasma. nih.govresearchgate.net

Method Validation for this compound in Research Applications

Method validation is a mandatory process to confirm that an analytical procedure is suitable for its intended purpose. researchgate.netnih.gov When using this compound as an internal standard for quantifying moxonidine, the entire analytical method must undergo rigorous validation according to guidelines such as those from the International Council for Harmonisation (ICH). researchgate.netresearchgate.net The validation process assesses specificity, linearity, accuracy, precision, and other critical parameters. nih.govnih.gov

Specificity and Selectivity Assessment

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In GC-MS and LC-MS/MS assays, selectivity is achieved by monitoring unique mass transitions for the analyte and the internal standard. researchgate.netkoreascience.kr

For a moxonidine assay, analysts would process blank plasma or urine samples from multiple sources to ensure that no endogenous components interfere with the detection of either moxonidine or this compound at their respective retention times and mass-to-charge ratios. researchgate.netkoreascience.kr The high resolution of chromatographic separation combined with the specificity of mass spectrometric detection, particularly in SIM or Multiple Reaction Monitoring (MRM) mode, provides a high degree of confidence that the signal being measured is unique to the target compound. researchgate.netoup.com

Linearity and Calibration Range Determination

Linearity demonstrates the proportional relationship between the concentration of the analyte and the response of the analytical method over a defined range. ijpsonline.com To determine this, a series of calibration standards are prepared at different concentrations in the relevant biological matrix. oup.com

The method's response is considered linear if the plot of the peak area ratio (analyte/internal standard) versus concentration can be fitted by a linear regression, yielding a high correlation coefficient (r²) typically greater than 0.99. mdpi.comresearchgate.net The calibration range is established to cover the expected concentrations of the analyte in the study samples. pillbuys.com

Below is a table showing typical linearity and calibration range data from validated methods for moxonidine and other pharmaceutical compounds, illustrating common acceptance criteria.

Analyte / MethodCalibration RangeCorrelation Coefficient (r²)Source(s)
Moxonidine (HPLC)2–50 µg/mL0.9996 researchgate.net
Moxonidine (LC-ESI-MS)0.01976–9.88 ng/mL> 0.9999 (r) researchgate.net
Gemigliptin (UPLC-QTOF)509.8–1529.4 ng/mL> 0.997 researchgate.net
Teneligliptin (UPLC-QTOF)510.6–1531.7 ng/mL> 0.997 researchgate.net
Volatile Compounds (GC-MS)3.97–684.0 ng/mL≥ 0.998 mdpi.com

This table presents representative data to illustrate typical performance characteristics of validated analytical methods.

Accuracy and Precision Evaluation

Accuracy refers to the closeness of the measured value to the true value, while precision measures the closeness of repeated measurements to each other. oup.com Both are typically evaluated by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high) on the same day (intra-day) and on different days (inter-day). koreascience.kroup.com

Accuracy is expressed as the percent recovery of the measured concentration compared to the nominal concentration. Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV%). researchgate.netoup.com Regulatory guidelines often require accuracy to be within ±15% (or ±20% at the lower limit of quantification) of the nominal value and precision (RSD%) to be ≤15% (or ≤20% at the LLOQ). oup.com

The following table summarizes representative accuracy and precision data.

ParameterLow QCMedium QCHigh QCAcceptance CriteriaSource(s)
Intra-Day Precision (%RSD) 3.0% - 19.87%3.0% - 19.87%3.0% - 19.87%Typically ≤15% researchgate.netkoreascience.kroup.com
Inter-Day Precision (%RSD) 2.69% - 18.54%2.69% - 18.54%2.69% - 18.54%Typically ≤15% researchgate.netkoreascience.kroup.com
Accuracy (% Recovery / %RE) 84.54% - 119.78%84.54% - 119.78%84.54% - 119.78%Typically 85-115% researchgate.netresearchgate.netkoreascience.kroup.com

This table compiles typical results from various validated bioanalytical methods to demonstrate common outcomes for accuracy and precision studies.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

In the realm of analytical chemistry, particularly in the context of pharmaceutical analysis, the limit of detection (LOD) and limit of quantitation (LOQ) are critical parameters for method validation. The LOD represents the lowest concentration of an analyte that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The LOQ, on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.

For moxonidine, various analytical techniques have been developed to determine its concentration in different matrices, such as human plasma and pharmaceutical formulations. While specific LOD and LOQ values for this compound are not explicitly detailed in the provided search results, the data for its non-labeled counterpart, moxonidine, offer valuable insights into the sensitivity of the analytical methods where this compound would serve as an internal standard.

Several studies have established the LOD and LOQ for moxonidine using different chromatographic methods. For instance, a liquid chromatography-electrospray ionization-mass spectrometry (LC-ESI-MS) method for determining moxonidine in human plasma reported an LOQ of 0.01976 ng/mL. doi.orgresearchgate.netnih.gov Another study utilizing a reversed-phase high-performance liquid chromatography (RP-HPLC) method determined the LOQ for moxonidine hydrochloride to be 11.73 ng/band. researchgate.net Furthermore, a high-performance thin-layer chromatography (HPTLC) method established an LOD of 45.69 ng/band and an LOQ of 138.44 ng/band for moxonidine. austinpublishinggroup.com

It is important to note that the use of a stable isotope-labeled internal standard like this compound is crucial in methods like LC-MS/MS to ensure accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response. rjptonline.orgmedchemexpress.com

The following table summarizes the reported LOD and LOQ values for moxonidine in various analytical methods.

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)
LC-ESI-MSHuman PlasmaNot Reported0.01976 ng/mL
RP-HPLCNot Specified3.51 ng/band11.73 ng/band
HPTLCNot Specified45.69 ng/band138.44 ng/band
HPLCNot Specified0.0030 µg/mL0.015 µg/mL

Application in Quality Control (QC) and Reference Standard Traceability

This compound plays a vital role in quality control (QC) and in establishing the traceability of reference standards, which are fundamental aspects of pharmaceutical manufacturing and regulatory compliance. synzeal.com Its use as an internal standard in analytical methodologies is a cornerstone of robust QC applications. clearsynth.com

In quality control, this compound is utilized during analytical method development and validation (AMV) for Abbreviated New Drug Applications (ANDAs) and during the commercial production of moxonidine. synzeal.comclearsynth.com By incorporating a known concentration of the isotopically labeled standard into QC samples, analysts can accurately quantify the concentration of the unlabeled moxonidine. This practice helps to ensure the consistency, reliability, and accuracy of the analytical results, which is essential for batch release testing and stability studies of the final pharmaceutical product. synzeal.com The use of this compound in QC samples allows for the monitoring of the entire analytical process, from extraction to detection, flagging any potential issues that could compromise the quality of the results. nih.gov

Furthermore, this compound serves as a crucial tool for establishing reference standard traceability. synzeal.com Pharmaceutical reference standards are highly characterized materials used as a benchmark for the quality and purity of a drug substance. The traceability of these standards to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP), is a regulatory requirement. synzeal.comsynzeal.com this compound, when supplied with a comprehensive certificate of analysis and detailed characterization data, can be used as a reference material. synzeal.comsimsonpharma.com Its well-defined chemical structure and isotopic purity make it an ideal candidate for use in comparative analyses to qualify secondary or in-house working standards against primary pharmacopeial standards. This ensures that the measurements made are accurate and traceable to a recognized international standard, a key principle of metrology in chemistry. edqm.eu

Preclinical Pharmacokinetic and Metabolic Research Applications of Moxonidine 13c,d3

Investigation of Absorption, Distribution, Metabolism, and Excretion (ADME) Pathways in In Vitro and Animal Models

Isotopically labeled moxonidine (B1115) is instrumental in characterizing the ADME properties of the drug in preclinical models. Studies utilizing labeled moxonidine, primarily with the radioisotope ¹⁴C, provide a comprehensive picture of the drug's journey through the body, a process directly analogous to how a stable isotope tracer like Moxonidine-13C,d3 would be used. iris-biotech.denih.gov

In studies with Fischer 344 rats administered [14C]moxonidine, the compound was found to be well-absorbed and widely distributed into tissues. nih.gov The highest concentrations of radioactivity were observed in the kidney and liver, key organs for metabolism and excretion. nih.gov The primary route of elimination for the radiolabeled compound and its metabolites in rats was via urinary excretion, which accounted for 59.5% of the total radioactivity, while 38.4% was recovered in the feces over 120 hours. nih.gov In bile duct-cannulated rats, biliary excretion was also shown to be a significant route, accounting for 32.6% of the dose. nih.gov

Tracer studies using isotopically labeled compounds are fundamental for elucidating complex metabolic pathways. nih.govspringernature.comrsc.org By administering a labeled drug like this compound, or its radiolabeled analogue [14C]moxonidine, researchers can track the transformation of the parent drug into various metabolites. nih.govpsu.edu The unique mass signature of the labeled atoms allows for the unambiguous identification of drug-related material in complex biological matrices like plasma, urine, and tissue extracts using mass spectrometry. nih.govnih.gov

Studies on moxonidine have revealed that it undergoes both Phase I and Phase II metabolism. nih.govresearchgate.netresearchgate.net Oxidation is a key Phase I pathway, occurring on both the pyrimidine (B1678525) ring's methyl group and the imidazoline (B1206853) ring. psu.eduresearchgate.netresearchgate.net This leads to the formation of metabolites such as hydroxymethyl moxonidine, hydroxy moxonidine, dihydroxy moxonidine, and dehydrogenated moxonidine. researchgate.netresearchgate.net In rats, oxidative metabolism results in hydroxymethyl moxonidine and a carboxylic acid metabolite as major products. nih.gov The use of a labeled tracer is critical for confirming that these new chemical entities originate from the administered drug. nih.gov

A primary application of this compound is as an internal standard for the precise quantification of the parent drug and its metabolites in biological samples. iris-biotech.de In preclinical research, this allows for the accurate determination of compound concentrations over time.

Studies in rats using [14C]moxonidine have quantified the distribution and excretion of the drug and its metabolites. nih.gov The data below summarizes the recovery of radioactivity following a single oral dose.

Table 1: Cumulative Excretion of Radioactivity in Fischer 344 Rats After a Single Oral Dose of [¹⁴C]Moxonidine (5 mg/kg) nih.gov
Excretion RoutePercentage of Dose Recovered (120 h)
Urine59.5%
Feces38.4%

Further studies in bile duct-cannulated rats demonstrated the contribution of biliary excretion. nih.gov

Table 2: Excretion of Radioactivity in Bile Duct-Cannulated Rats After a Single Oral Dose of [¹⁴C]Moxonidine nih.gov
Excretion RoutePercentage of Dose Recovered
Urine39.7%
Bile32.6%
Feces~2%

In rabbits, quantitative analysis following topical administration showed that moxonidine could be detected in the aqueous humor and iris-ciliary body, with peak concentrations reached at 30 minutes. nih.gov

In Vitro Metabolic Stability and Metabolite Identification Using Labeled Tracer

In vitro assays are crucial early-stage tools for predicting a drug's metabolic fate in the body. researchgate.net The use of a stable isotope-labeled tracer like this compound enhances the precision and clarity of these assays. frontiersin.org

Hepatic microsomal stability assays are used to assess a compound's susceptibility to Phase I metabolism, primarily by cytochrome P450 (CYP) enzymes. enamine.netevotec.com In these experiments, a compound like this compound is incubated with liver microsomes, and the rate of its disappearance is monitored over time. enamine.net This allows for the calculation of key pharmacokinetic parameters like in vitro half-life (t½) and intrinsic clearance (Clint). researchgate.netnuvisan.com While only 10-20% of moxonidine is metabolized in humans, these studies are vital to understand which enzymes are involved and to predict potential drug-drug interactions. medicines.org.ukdrugbank.com The labeled compound helps differentiate the parent drug from metabolites with high accuracy via LC-MS analysis. enamine.net

The enhanced sensitivity and specificity afforded by stable isotope tracers are particularly valuable for identifying novel or low-abundance metabolites that might otherwise go undetected. psu.edufrontiersin.org In the analysis of moxonidine's biotransformation, studies have identified at least 17 different metabolites across various species, including rats, mice, dogs, and humans. researchgate.netnih.gov These include products of oxidation and conjugation pathways. researchgate.net For example, in addition to the major oxidative metabolites, Phase II metabolites including several GSH conjugates, cysteinylglycine (B43971) conjugates, and cysteine conjugates have been identified in rat bile samples. nih.gov A cysteine conjugate was also identified in humans. psu.eduresearchgate.net The use of a labeled tracer confirms the origin of these metabolites and aids in the structural elucidation of these new chemical entities. psu.edu

Preclinical Pharmacokinetic Profiling in Animal Models

Pharmacokinetic (PK) profiling in animal models establishes the relationship between the dose of a drug and its concentration in the body over time. The use of labeled moxonidine provides robust data for these essential preclinical assessments.

A study in Fischer 344 rats using [14C]moxonidine provided detailed pharmacokinetic parameters following both intravenous (i.v.) and oral (p.o.) administration. nih.gov The results showed rapid elimination and low oral bioavailability in this species. nih.gov

Table 3: Pharmacokinetic Parameters of Moxonidine in Fischer 344 Rats After a Single Dose (0.3 mg/kg) nih.gov
ParameterIntravenous (i.v.)Oral (p.o.)
Cmax (Maximum Plasma Concentration)146.0 ng/mL4.0 ng/mL
t½ (Elimination Half-life)0.9 h1.1 h
Oral Bioavailability5.1%

These preclinical PK profiles are critical for understanding how a drug is handled by the body, informing dose selection for further non-clinical and eventual clinical studies. The use of this compound as an internal standard in such studies ensures the generation of high-quality, reliable quantitative data.

Determination of Pharmacokinetic Parameters (e.g., half-life, clearance)

Isotopically labeled moxonidine, such as ¹⁴C-labeled moxonidine, is instrumental in elucidating fundamental pharmacokinetic parameters that describe the drug's absorption, distribution, metabolism, and excretion (ADME). These studies provide precise measurements of plasma concentrations over time, which are essential for calculating parameters like elimination half-life and clearance.

In preclinical studies involving Fischer 344 rats administered [¹⁴C]moxonidine, distinct pharmacokinetic profiles were observed. Following an intravenous administration, the elimination half-life was approximately 0.9 hours, while after oral administration, it was slightly longer at 1.1 hours. nih.gov In healthy human subjects who received a single oral dose of [¹⁴C₃]moxonidine, the terminal elimination half-life was found to be between 2.2 and 2.8 hours. wikipedia.orgnih.gov

Clearance, the measure of the body's efficiency in eliminating a drug, also shows inter-species differences. In healthy human volunteers, the oral clearance for moxonidine was determined to be approximately 830 mL/min, with renal elimination being the primary route. nih.gov The high oral bioavailability in humans, around 88%, indicates that first-pass metabolism is not a significant factor. wikipedia.orgresearchgate.net Conversely, in rats, the oral bioavailability of moxonidine was found to be much lower, at only 5.1%, suggesting extensive first-pass metabolism or poor absorption in this species. nih.gov

ParameterSpecies (Study Details)ValueReference
Elimination Half-Life (t½)Rat (0.3 mg/kg IV [¹⁴C]moxonidine)0.9 h nih.gov
Elimination Half-Life (t½)Rat (0.3 mg/kg oral [¹⁴C]moxonidine)1.1 h nih.gov
Elimination Half-Life (t½)Human (Single oral dose)~2.2–2.8 h wikipedia.org
Oral BioavailabilityRat5.1% nih.gov
Oral BioavailabilityHuman88% wikipedia.orgresearchgate.net
Oral Clearance (CL/F)Human830 ± 171 mL/min nih.gov

Tissue Distribution Studies Using Labeled Moxonidine

Understanding where a drug distributes within the body is crucial for assessing its potential sites of action and accumulation. Quantitative whole-body autoradiography using [¹⁴C]moxonidine in rats has shown that the compound and/or its metabolites are widely distributed throughout various tissues. nih.gov

Following administration, the highest concentrations of radioactivity were observed in the primary organs of metabolism and excretion: the kidney and the liver. nih.gov This indicates that these organs are major sites of drug clearance. The widespread distribution confirms that moxonidine reaches various organ systems. nih.gov

More specific tissue distribution studies have utilized other labeled forms of moxonidine to investigate its central mechanism of action. Autoradiography with tritiated moxonidine ([³H]moxonidine) was used to map its binding sites within the brainstem. nih.gov These studies confirmed the presence of I₁-imidazoline receptors, the primary target of moxonidine, in the rostral ventrolateral medulla (RVLM), a key area for blood pressure regulation. nih.gov This technique allows for a highly localized understanding of drug distribution at the receptor level within specific tissues.

TechniqueLabeled CompoundSpeciesKey FindingsReference
Quantitative Whole-Body Autoradiography[¹⁴C]moxonidineRatWide distribution to tissues; highest concentrations in kidney and liver. nih.gov
Receptor Autoradiography[³H]moxonidineRatPreferential labeling of I₁-imidazoline sites in the rostral ventrolateral medulla (RVLM) of the brainstem. nih.gov

Exploration of Inter-species Metabolic Differences Using Isotopic Tracers

The metabolic fate of a drug can vary significantly between preclinical species and humans. Isotopic tracers like [¹⁴C]moxonidine are essential for identifying and comparing metabolic pathways and the resulting metabolites across different species. Such studies have revealed notable differences in how rats and humans process moxonidine.

In humans, moxonidine is well-absorbed, and the primary clearance pathway is renal elimination, with a large portion of the drug excreted unchanged in the urine. nih.govresearchgate.net The major metabolite found in human urine and plasma is dehydrogenated moxonidine. nih.govresearchgate.net Other metabolites formed through oxidation include hydroxymethyl moxonidine, hydroxy moxonidine, and dihydroxy moxonidine. nih.govresearchgate.net A cysteine conjugate, a product of Phase II metabolism, was also identified. nih.gov

In contrast, metabolism in rats is more extensive. nih.gov While oxidative metabolism also leads to the formation of hydroxymethyl moxonidine and a carboxylic acid metabolite, a key difference is the significant role of Phase II conjugation. nih.gov In rat bile, several glutathione (B108866) (GSH) conjugates, cysteinylglycine conjugates, and cysteine conjugates were identified, alongside a glucuronide conjugate, indicating a more complex and extensive conjugation pathway than what has been observed in humans. nih.gov These findings, made possible by tracing the isotopically labeled carbon, are critical for understanding why pharmacokinetic parameters, such as bioavailability, differ between rats and humans and for assessing the relevance of preclinical toxicology findings.

Metabolic PathwayMetabolites in HumansMetabolites in RatsReference
Oxidation (Phase I)Dehydrogenated moxonidine (major)- nih.govresearchgate.net
Hydroxymethyl moxonidineHydroxymethyl moxonidine nih.govnih.gov
Hydroxy moxonidine, Dihydroxy moxonidine- nih.govresearchgate.net
-Carboxylic acid metabolite nih.gov
Conjugation (Phase II)Cysteine conjugateCysteine conjugate nih.govnih.gov
-GSH conjugates nih.gov
-Cysteinylglycine conjugates nih.gov
-Glucuronide conjugate nih.gov

Moxonidine 13c,d3 As a Pharmacological Research Probe

Elucidation of Molecular Mechanisms of Action in Preclinical Models

The unique mechanism of action of moxonidine (B1115), which distinguishes it from older centrally acting antihypertensives, has been a subject of extensive preclinical research. These investigations have been crucial in understanding its therapeutic effects and have often relied on labeled compounds for precise measurements.

Investigations of I1-Imidazoline Receptor Binding Kinetics and Selectivity

Moxonidine's primary mechanism of action involves its selective agonism at I1-imidazoline receptors located in the rostral ventrolateral medulla (RVLM) of the brainstem. nih.govmedicaldialogues.in This area is critical for the central regulation of the sympathetic nervous system. Stimulation of these I1-receptors by moxonidine leads to a reduction in sympathetic outflow, resulting in decreased peripheral vascular resistance and a lowering of blood pressure. nih.govmedicaldialogues.in

Radioligand binding assays have been fundamental in characterizing the affinity and selectivity of moxonidine for I1-imidazoline receptors. nih.gov Studies have demonstrated that moxonidine exhibits a significantly higher affinity for I1-imidazoline receptors compared to α2-adrenoceptors, with some reports suggesting a 3 to 10-fold higher selectivity. scielo.br The direct interaction of radiolabeled moxonidine (such as [3H]moxonidine) with these receptors has been used to establish this selectivity, showing preferential binding to I1-imidazoline sites in the RVLM. drugbank.com The binding affinity at these I1-sites has been shown to correlate closely with the antihypertensive potency of the drug in animal models. nih.gov

Studies on Alpha-2 Adrenoceptor Interactions

While moxonidine is highly selective for I1-imidazoline receptors, it also possesses a lower affinity for α2-adrenoceptors. nih.govscielo.br This interaction is considered to be the source of some of the side effects, such as sedation and dry mouth, though these are less pronounced compared to older, less selective α2-adrenergic agonists like clonidine. nih.govnih.gov

Research in isolated rat ileum has shown that the inhibitory effects of moxonidine on peristalsis are mediated predominantly through its interaction with α2-adrenoceptors. nih.gov These effects were antagonized by the selective α2-adrenoceptor antagonist yohimbine. nih.gov Similarly, in nerve-injured mice, moxonidine demonstrated synergistic antihyperalgesic effects with morphine, an action attributed to its interaction with spinal α2-adrenoceptors. nih.gov These studies highlight that while the primary antihypertensive effect is via I1-receptors, the α2-adrenergic activity of moxonidine contributes to its broader pharmacological profile.

Receptor Occupancy Studies Using Labeled Ligands

Receptor occupancy studies are crucial for understanding the relationship between drug concentration and target engagement in the brain. Positron Emission Tomography (PET) with radiolabeled ligands is a key technique in this area. While specific PET studies using Moxonidine-11C (a positron-emitting isotope) are not widely reported in the available literature, the principles of such studies are well-established for other centrally acting drugs. nih.govresearchgate.net

The use of labeled ligands, such as [3H]moxonidine or [125I]p-iodoclonidine, in in-vitro and ex-vivo autoradiography has been pivotal in mapping the distribution of I1-imidazoline and α2-adrenergic receptors in the brainstem. drugbank.com These studies have confirmed the high density of I1-receptors in the RVLM, the primary site of moxonidine's antihypertensive action. drugbank.com Receptor occupancy studies help to establish the dose-dependent binding of a drug to its target, providing a link between pharmacokinetics and pharmacodynamics.

Studies on Downstream Signaling Pathways in In Vitro Systems

The binding of moxonidine to the I1-imidazoline receptor initiates a cascade of intracellular signaling events. In-vitro studies using cell lines like PC12 pheochromocytoma cells, which lack α2-adrenergic receptors, have been instrumental in isolating and studying the I1-receptor-mediated signaling pathway. nih.gov

Research has shown that activation of I1-imidazoline receptors by moxonidine leads to the activation of phosphatidylcholine-selective phospholipase C (PC-PLC). nih.gov This, in turn, results in the production of the second messenger diacylglycerol (DAG). nih.gov This signaling pathway appears to be distinct from the pathways activated by α2-adrenoceptors. Furthermore, binding studies have suggested that I1-imidazoline receptors are coupled to G-proteins, as guanine (B1146940) nucleotides were found to modulate the binding of [3H]moxonidine. drugbank.com The PI3K/Akt signaling pathway and its downstream effectors are also areas of investigation for their role in the cellular effects of such compounds. researchgate.net

Research into Metabolic Modulating Effects in Animal Models

Beyond its antihypertensive effects, moxonidine has been shown to have beneficial effects on metabolic parameters, particularly in the context of insulin (B600854) resistance and the metabolic syndrome. nih.govwikipedia.org These effects have been investigated in various animal models.

Investigations on Glucose Metabolism and Insulin Sensitivity in Rodent Models

Studies in rodent models of insulin resistance, such as the obese Zucker rat and the spontaneously hypertensive obese rat (SHROB), have demonstrated that chronic treatment with moxonidine can improve glucose metabolism and enhance insulin sensitivity. ahajournals.orgnih.gov

In the obese Zucker rat, a model of severe insulin resistance and dyslipidemia, chronic administration of moxonidine led to significant improvements in whole-body glucose tolerance. nih.govahajournals.org This was associated with enhanced insulin-stimulated glucose transport in skeletal muscle. nih.gov The treatment also resulted in lower fasting plasma levels of insulin and free fatty acids. nih.govahajournals.org

Similarly, in the Zucker diabetic fatty rat, moxonidine treatment significantly decreased elevated glucose levels and improved glucose disposal during an oral glucose tolerance test (OGTT). nih.gov

The table below summarizes key findings from a study on obese Zucker rats treated with moxonidine for 21 days. nih.gov

Metabolic Effects of Chronic Moxonidine Treatment in Obese Zucker Rats

Treatment Group Fasting Plasma Insulin (vs. Control) Fasting Plasma Free Fatty Acids (vs. Control) Glucose Response (AUC) during OGTT (vs. Control) Insulin-Stimulated Muscle Glucose Transport (vs. Control)
Moxonidine (6 mg/kg) ↓ 17% ↓ 36% ↓ 47% ↑ 39%

These findings suggest that the metabolic benefits of moxonidine are significant and may be independent of its blood pressure-lowering effects, making it a subject of interest for treating hypertensive patients with co-existing metabolic disorders. wikipedia.org

Studies on Lipid Metabolism in Animal Models

The investigation of a drug's effect on metabolic parameters, such as lipid profiles, is a critical area of pharmacological research. In these studies, precise quantification of the administered compound in biological samples is paramount to correlate its concentration with the observed physiological effects. veeprho.com Moxonidine-13C,d3 serves as a crucial analytical tool, functioning as a stable isotope-labeled internal standard for the accurate measurement of moxonidine concentrations in tissues and plasma from animal models. synzeal.comveeprho.com

Research utilizing animal models has shed light on the influence of moxonidine on lipid metabolism and related factors. A study on genetically obese and insulin-resistant Zucker rats revealed that moxonidine administration led to significant metabolic changes. nih.gov The treatment resulted in a 20% decrease in food intake in obese rats and an 8% decrease in lean rats. nih.gov This reduction in caloric intake contributed to a lower final body weight—15% less in obese rats and 7% less in lean rats compared to their untreated counterparts. nih.gov Furthermore, in the obese rats treated with moxonidine, plasma levels of insulin and leptin were notably decreased. nih.gov The study also observed a 40-50% stimulation of uncoupling protein-1 (UCP-1) gene expression in the brown adipose tissue of both lean and obese animals, suggesting an effect on thermogenesis. nih.gov

In a different animal model, a study on zebrafish (Danio rerio) with a mutation in the adgrl3.1 gene, which is used to model ADHD, also investigated the impact of moxonidine on metabolic pathways. skemman.is Lipidomic analysis in this model showed that treatment with moxonidine resulted in a significant downregulation of the lipid class lysophosphatidylcholine (B164491) (LPC). skemman.is

Table 1: Research Findings on Moxonidine's Effects on Lipid Metabolism in Animal Models
Animal ModelKey FindingsReference
Obese Zucker Rats (fa/fa)Reduced food intake by 20% and final body weight by 15%. Decreased plasma insulin and leptin levels. Stimulated uncoupling protein-1 (UCP-1) gene expression by 40-50%. nih.gov
Zebrafish (adgrl3.1 mutant)Significantly downregulated the lipid class lysophosphatidylcholine (LPC). skemman.is

Applications in Receptor Isolation and Characterization Research

Moxonidine's distinct receptor binding profile makes it a valuable pharmacological probe for receptor isolation and characterization. wikipedia.org It is a selective agonist for the imidazoline (B1206853) receptor subtype 1 (I1), with an affinity that is approximately 33 times greater than its affinity for the α2-adrenoceptor. wikipedia.org This high degree of selectivity allows researchers to use moxonidine to specifically stimulate I1 receptors and study their downstream signaling pathways and physiological functions, differentiating these from α2-receptor mediated effects. wikipedia.orgdrugbank.com

A significant application of moxonidine as a research tool is demonstrated in studies aimed at identifying and characterizing the I1-imidazoline receptor (I1R). nih.gov Research in PC12 rat pheochromocytoma cells, a well-established model for studying I1R action, utilized moxonidine as an agonist to probe receptor function. nih.gov In this research, scientists tested whether a protein known as Imidazoline Receptor Antisera-Selected (IRAS), or Nischarin, was a component of the I1R. nih.gov When the expression of the IRAS protein was reduced using an antisense probe, the density of I1 binding sites in the cells was significantly diminished. nih.gov Furthermore, the subsequent cell signaling, measured by the activation of extracellular signal-regulated kinase (ERK) upon stimulation with moxonidine, was markedly attenuated. nih.gov This demonstrated that the IRAS protein is essential for both high-affinity I1R binding and its functional signaling. nih.gov

In these types of receptor-level investigations, this compound is employed as an analytical standard. synzeal.com Its use in mass spectrometry enables the precise quantification of the moxonidine concentrations used in the experiment, allowing researchers to construct accurate dose-response curves and confirm that the observed signaling events are directly correlated to the concentration of the agonist at the receptor site. veeprho.comnih.gov

Table 2: Applications of Moxonidine in Receptor Research
ApplicationModel SystemKey FindingsReference
Receptor CharacterizationPC12 Rat Pheochromocytoma CellsUsed as an I1-imidazoline receptor agonist to confirm that the IRAS/Nischarin protein is a necessary component for I1 receptor binding and signaling. nih.gov
Receptor Selectivity DeterminationComparative Binding AssaysDemonstrates ~33-fold higher affinity for I1-imidazoline receptors compared to α2-adrenoceptors. wikipedia.org

Future Research Directions and Methodological Advancements for Moxonidine 13c,d3

Development of Advanced Imaging Techniques with Labeled Tracers

The use of isotopically labeled compounds as tracers in advanced imaging modalities like Positron Emission Tomography (PET) has revolutionized in vivo research. iaea.org While Moxonidine-13C,d3, being labeled with stable isotopes, is not directly suitable for PET which requires positron-emitting radionuclides (e.g., Carbon-11), the principles of tracer development and the potential for modified labeling open avenues for future research. atsjournals.orgnih.gov

For preclinical studies, micro-PET offers a powerful tool for non-invasive, longitudinal investigations in small animal models, bridging the gap between preclinical and clinical research. nih.govacs.org To utilize a moxonidine-based tracer in micro-PET, it would need to be synthesized with a positron-emitting isotope, such as Carbon-11. The development of such a radiolabeled analog would enable detailed in vivo studies of its distribution, target engagement, and pharmacokinetics at the molecular level. This would provide invaluable insights into its mechanism of action and the physiological processes it influences. researchgate.net

Integration with Omics Technologies

The integration of stable isotope labeling with "omics" technologies, such as metabolomics and proteomics, offers a powerful approach to understanding complex biological systems. creative-proteomics.com this compound can be used as an internal standard for accurate quantification in these studies, but the broader application lies in using stable isotope tracers to map metabolic pathways and protein dynamics. creative-proteomics.comfrontiersin.org

Metabolomics: Stable isotope-assisted metabolomics is a valuable tool for metabolic flux analysis and pathway discovery. frontiersin.org By introducing a labeled compound, researchers can trace its metabolic fate, identifying downstream metabolites and quantifying their formation rates. creative-proteomics.comfrontiersin.org This approach can reveal how moxonidine (B1115) is metabolized and how it perturbs endogenous metabolic networks. au.dk Non-targeted stable isotope labeling analysis can further function as a hypothesis generator, identifying unexpected metabolic alterations. frontiersin.org

Proteomics: In proteomics, stable isotope labeling techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) are used for quantitative comparison of protein expression. creative-proteomics.com While not a direct application for this compound, the principle of using labeled standards for quantification is central. Furthermore, studies could be designed to investigate changes in the proteome in response to moxonidine treatment, with this compound used for precise quantification of the drug itself.

Computational Chemistry and Molecular Modeling Studies

Computational methods are increasingly vital in drug discovery and development, offering insights into molecular interactions at an atomic level. csmres.co.uk

Simulation of Isotopic Effects on Molecular Interactions

The substitution of atoms with their heavier isotopes can subtly alter molecular properties, a phenomenon known as the kinetic isotope effect. acs.org While often associated with reaction rates, isotope effects can also influence non-covalent interactions, such as drug-receptor binding. acs.org Computational simulations can model these subtle changes. For instance, deuteration has been shown to alter the strength of hydrogen bonds, which can impact binding affinity. nih.govplos.orgmdpi.com Quantum chemical modeling can be employed to assess the influence of the deuterium (B1214612) and carbon-13 labels in this compound on its interaction with its target receptors. These simulations can help to understand if the isotopic labeling significantly alters the binding thermodynamics compared to the unlabeled drug.

Prediction of Binding Affinities and Metabolic Sites

Standardization and Interlaboratory Harmonization of Analytical Methods Using this compound

The use of stable isotope-labeled internal standards, like this compound, is crucial for accurate and precise quantification in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). myadlm.orgnih.gov These internal standards help to correct for variations in sample preparation and matrix effects. nih.govsigmaaldrich.com

To ensure the reliability and comparability of results across different laboratories, standardization and harmonization of analytical methods are essential. nih.gov This involves establishing common protocols, using certified reference materials, and participating in proficiency testing schemes. myadlm.org Using a common, well-characterized internal standard material like this compound can significantly reduce inter-laboratory variation. researchgate.net Future efforts should focus on developing and validating standardized LC-MS/MS methods for the quantification of moxonidine using this compound as the internal standard, and promoting their adoption to ensure data quality and consistency in both research and clinical settings.

Novel Synthetic Routes for More Cost-Effective or Higher Yield Labeling

The synthesis of isotopically labeled compounds can be complex and expensive. almacgroup.commoravek.com Developing novel, more efficient synthetic routes is a key area for future research.

Current strategies focus on incorporating the isotopic label as late as possible in the synthetic sequence to maximize efficiency and reduce costs. almacgroup.commoravek.com Innovations such as flow chemistry offer precise control over reaction parameters, potentially leading to higher yields and purity. x-chemrx.comadesisinc.com Other promising approaches include late-stage direct hydrogen isotopic exchange and the use of biocatalytic tools, which can introduce labels with high regioselectivity and under mild conditions. almacgroup.comx-chemrx.com For carbon-13 labeling, new methods utilizing labeled carbon dioxide directly are being explored to streamline the process and improve cost-effectiveness. au.dk Research into these advanced synthetic methodologies could lead to more accessible and affordable this compound, facilitating its broader use in the scientific community. adesisinc.com

Table of Key Research Directions for this compound

Research Area Specific Focus Potential Impact
Advanced Imaging Development of a Carbon-11 labeled moxonidine analog for micro-PET studies. Enables non-invasive, in vivo visualization of drug distribution and target engagement.
Omics Integration Use as an internal standard in metabolomics and proteomics to study drug effects on metabolic pathways and protein expression. Provides a systems-level understanding of the drug's mechanism of action and physiological effects.
Computational Modeling Simulation of isotopic effects on receptor binding and prediction of binding affinities and metabolic sites. Offers atomic-level insights into drug-receptor interactions and guides experimental design.
Method Standardization Development and interlaboratory harmonization of analytical methods using this compound as an internal standard. Ensures the accuracy, reliability, and comparability of quantitative data across different studies and laboratories.

| Novel Synthesis | Exploration of cost-effective and high-yield labeling strategies, such as flow chemistry and late-stage isotopic exchange. | Increases the accessibility and affordability of this compound for broader research applications. |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.